Stigmasta-4,22,25-trien-3-one
Overview
Description
Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with the molecular formula C29H44O. It is derived from plants, particularly from the herbs of Callicarpa giraldiana
Scientific Research Applications
Stigmasta-4,22,25-trien-3-one has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been cited in many studies from top scientific journals . Some of its applications include:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Studied for its biological activities, including cytotoxic effects against cancer cell lines.
Medicine: Potential use in the treatment of androgen-dependent diseases such as benign prostate hyperplasia.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Stigmasta-4,22,25-trien-3-one is a steroid compound It has been shown to exhibit cytotoxicity against the human ht1080 tumoral cell line , suggesting that it may target cellular components involved in tumor growth and survival.
Mode of Action
Its cytotoxic activity against the ht1080 tumoral cell line suggests that it may interact with cellular targets to inhibit cell proliferation or induce cell death .
Biochemical Pathways
Given its cytotoxic activity, it is plausible that it may affect pathways related to cell cycle regulation, apoptosis, or other processes critical to cell survival and proliferation .
Result of Action
This compound has been reported to show cytotoxicity against the human HT1080 tumoral cell line
Biochemical Analysis
Biochemical Properties
It is known that Stigmasta-4,22,25-trien-3-one is a steroid . Steroids are known to interact with a variety of enzymes, proteins, and other biomolecules, often serving as signaling molecules or structural components in cells .
Cellular Effects
This compound has shown cytotoxicity against human HT1080 tumoral cell line with an IC50 of 0.3 mM . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its cytotoxic effects, it is likely that this compound interacts with biomolecules in the cell, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound .
Metabolic Pathways
As a steroid, it is likely involved in lipid metabolism .
Transport and Distribution
As a lipid-soluble molecule, it is likely to be transported via lipid transporters and distributed within lipid-rich areas of cells .
Subcellular Localization
As a lipid-soluble molecule, it is likely to be found within lipid-rich areas of cells, such as the cell membrane or lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasta-4,22,25-trien-3-one can be synthesized through chemical studies carried out on Clerodendrum chinense, which yielded this compound along with other new compounds . The synthetic route involves the extraction of the compound from the plant material followed by purification processes such as chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced in significant quantities through the extraction from plant sources and subsequent purification. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Stigmasta-4,22,25-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) . These reagents facilitate the oxidation of the compound to form different products.
Major Products Formed
The major products formed from the oxidation of this compound include stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol
Comparison with Similar Compounds
Stigmasta-4,22,25-trien-3-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Stigmasta-4,22-dien-3-one: Another steroid compound with similar biological activities.
Stigmasta-5,22,25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.
Stigmasta-4-en-3-one: A related compound used in the treatment of androgen-dependent diseases.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXNQVGERRIAW-LPJPOILFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294038 | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848669-09-0 | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is interesting about the discovery of Stigmasta-4,22,25-trien-3-one?
A1: this compound was identified as a novel steroid compound found in the branches of the Porcelia macrocarpa plant. [] This discovery is significant because it expands the known chemical diversity of this plant species and could potentially lead to the identification of new bioactive compounds.
Q2: What other classes of compounds were found alongside this compound in Porcelia macrocarpa?
A2: In addition to this compound, researchers also discovered two flavonoid glycosides in the ethanol extract of Porcelia macrocarpa branches. [] Flavonoids are a class of polyphenolic compounds known for their antioxidant and potential therapeutic properties. This finding suggests that Porcelia macrocarpa might be a source of diverse bioactive compounds.
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